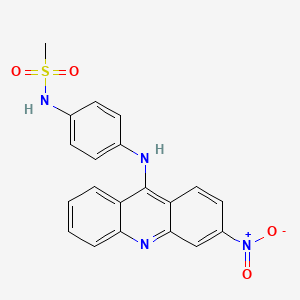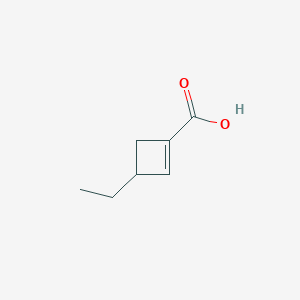![molecular formula C5H8N4O2S B13944717 2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid CAS No. 37168-70-0](/img/structure/B13944717.png)
2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolecarboxylic acid, 2-[(aminoiminomethyl)amino]-4,5-dihydro- is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 4-thiazolecarboxylic acid, 2-[(aminoiminomethyl)amino]-4,5-dihydro- typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of thioamides with α-haloketones under basic conditions to form the thiazole ring . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include substituted thiazoles and thiazolidines .
Scientific Research Applications
4-Thiazolecarboxylic acid, 2-[(aminoiminomethy)amino]-4,5-dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of cellular signaling and metabolic processes .
Comparison with Similar Compounds
Compared to other thiazole derivatives, 4-thiazolecarboxylic acid, 2-[(aminoiminomethyl)amino]-4,5-dihydro- is unique due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include:
2-Aminothiazole: Known for its antimicrobial properties.
Thiazolidine-2,4-dione: Used in diabetes treatment.
Benzothiazole: Investigated for its anticancer potential.
This compound’s unique structure and reactivity make it a valuable subject of study in various fields of research.
Properties
CAS No. |
37168-70-0 |
|---|---|
Molecular Formula |
C5H8N4O2S |
Molecular Weight |
188.21 g/mol |
IUPAC Name |
2-(hydrazinylmethylideneamino)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C5H8N4O2S/c6-8-2-7-5-9-3(1-12-5)4(10)11/h2-3H,1,6H2,(H,10,11)(H,7,8,9) |
InChI Key |
SKFMHVRVWAHCIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(S1)N=CNN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


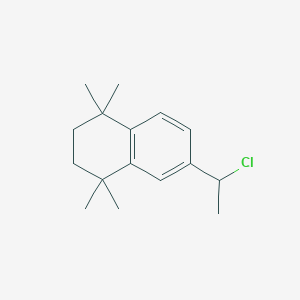
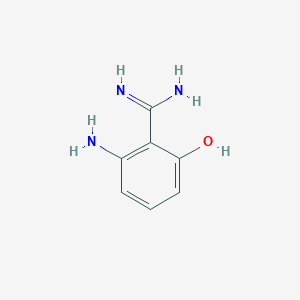
![3-(5-{4-Chlorophenyl}-[1,3,4]oxadiazole-2-yl)-2,5-difluoropyridine](/img/structure/B13944647.png)
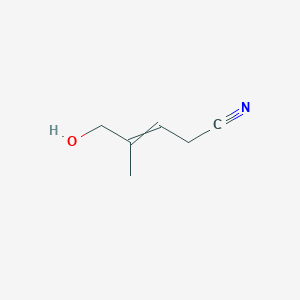
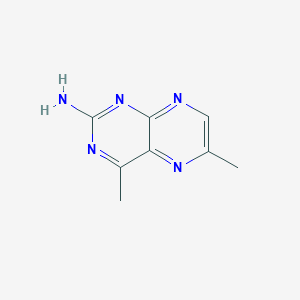
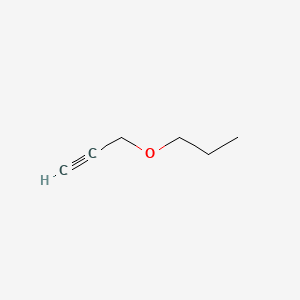
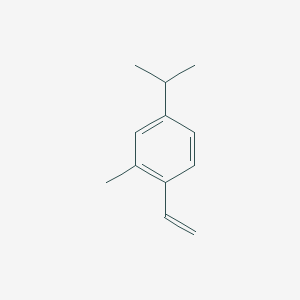
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-4-(trifluoromethyl)-](/img/structure/B13944681.png)
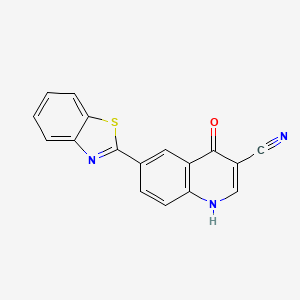
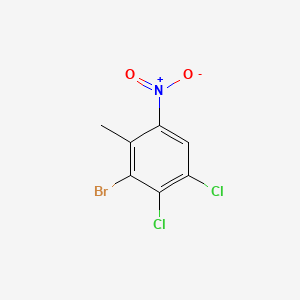
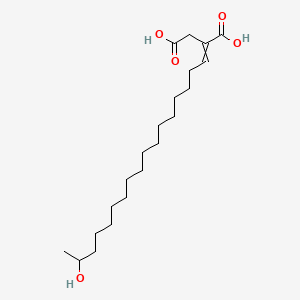
![1-Bromopyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B13944701.png)
